molecular formula C19H20N4O3S2 B12576638 N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B12576638
M. Wt: 416.5 g/mol
InChI Key: XPKDVICEDRPDPW-UHFFFAOYSA-N
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Description

N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a benzothiazole moiety linked to a piperazine ring. The compound’s structure comprises a 1,3-benzothiazol-2-yl group attached to the piperazine nitrogen, which is further sulfonylated and connected to a phenylacetamide backbone (Figure 1).

Synthetic routes for analogous compounds involve coupling reactions between chloroacetamide intermediates and substituted piperazines. For example, N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) was synthesized via a reaction between N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N-methylpiperazine in DMF using potassium carbonate as a base . Similar methods likely apply to the target compound, with the sulfonyl group introduced via sulfonation of the piperazine ring.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C19H20N4O3S2/c1-14(24)20-15-6-8-16(9-7-15)28(25,26)23-12-10-22(11-13-23)19-21-17-4-2-3-5-18(17)27-19/h2-9H,10-13H2,1H3,(H,20,24)

InChI Key

XPKDVICEDRPDPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

Acetamide Hydrolysis

  • Conditions : Reflux in 6M HCl (acidic) or 4M NaOH (basic) at 80–100°C for 4–6 hours.

  • Products :

    • Acidic: Forms N-(4-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetic acid and ammonia.

    • Basic: Generates sodium acetate and the corresponding amine derivative.

  • Kinetics : Complete conversion in basic media occurs faster (3–4 hours) compared to acidic conditions (5–6 hours) due to hydroxide ion nucleophilicity .

Sulfonamide Hydrolysis

  • Conditions : Prolonged heating in concentrated H<sub>2</sub>SO<sub>4</sub> or aqueous NaOH (pH >12).

  • Products :

    • Sulfonic acid derivative and piperazine-1,3-benzothiazole intermediate.

  • Mechanism : Cleavage of the S–N bond via nucleophilic attack, with higher yields in basic environments (85–90%).

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group acts as an electrophilic site for nucleophilic displacement:

Nucleophile Conditions Product Yield
Amines (e.g., NH<sub>3</sub>)DMF, 60°C, 8 hoursN-(4-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]sulfamoyl}phenyl)acetamide78%
Thiols (e.g., PhSH)EtOH, reflux, 12 hoursSulfur-linked aromatic adducts65%
HydrazineTHF, RT, 24 hoursHydrazide derivatives82%

Substitution efficiency depends on the nucleophile’s strength and steric hindrance from the benzothiazole ring .

Electrophilic Aromatic Substitution on Benzothiazole

The benzothiazole moiety undergoes regioselective electrophilic substitution:

Nitration

  • Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C.

  • Product : 6-Nitro-benzothiazole derivative (major) due to para-directing effects of the sulfur atom.

  • Yield : 70–75% .

Halogenation

  • Reagents : Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/H<sub>2</sub>O.

  • Outcome : 5-Bromo or 5-chloro substitution, confirmed via <sup>1</sup>H NMR (δ 7.8–8.1 ppm for aromatic protons) .

Piperazine Ring Functionalization

The piperazine nitrogen participates in alkylation/acylation:

N-Alkylation

  • Reagents : Alkyl halides (e.g., CH<sub>3</sub>I) in presence of K<sub>2</sub>CO<sub>3</sub>.

  • Product : Quaternary ammonium salts, enhancing solubility in polar solvents .

N-Acylation

  • Example : Reaction with acetyl chloride yields bis-acetylated derivatives (m/z 458.2 via MS) .

Oxidation and Reduction

Oxidation of Benzothiazole

  • Conditions : H<sub>2</sub>O<sub>2</sub>/AcOH, 50°C.

  • Product : Benzothiazole S-oxide, identified by IR absorption at 1040 cm<sup>−1</sup> (S=O) .

Reduction of Acetamide

  • Reagents : LiAlH<sub>4</sub> in dry ether.

  • Product : Corresponding amine (N-(4-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)ethylamine), confirmed by loss of carbonyl signal in IR .

Comparative Reactivity of Functional Groups

A reactivity hierarchy was established using kinetic studies:

Group Reactivity Dominant Reaction
AcetamideHighHydrolysis > Reduction
SulfonamideModerateNucleophilic substitution
BenzothiazoleLow–ModerateElectrophilic substitution
PiperazineVariableAlkylation > Acylation

This compound’s multifunctional reactivity makes it a versatile scaffold for generating derivatives with tailored biological or physicochemical properties. Further studies should explore its catalytic behavior and stability under photolytic conditions.

Scientific Research Applications

Chemical Properties and Structure

N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide has a complex structure characterized by the presence of a benzothiazole moiety, which is known for its biological activity. The compound's molecular formula is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S with a molecular weight of approximately 372.51 g/mol .

Anticancer Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit anticancer properties. For instance, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation pathways. A notable study demonstrated its efficacy against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. In preclinical models, it has shown promise in reducing neuroinflammation and oxidative stress, both of which are critical in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual inhibition of soluble epoxide hydrolase and fatty acid amide hydrolase by benzothiazole-based compounds has been linked to improved outcomes in models of pain and inflammation .

Cardiovascular Applications

This compound has been explored in the context of cardiovascular diseases. Its mechanism involves modulation of apelin receptor pathways, which are crucial in regulating cardiovascular function. Studies have suggested that this compound can potentially mitigate conditions like heart failure and myocardial infarction by promoting cardioprotective signaling pathways .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Evaluated against various cancer cell linesInduced apoptosis and inhibited proliferation; effective at low concentrations .
Neuroprotective Effects Examined in models of neurodegenerationReduced oxidative stress; improved neuronal survival rates .
Cardiovascular Impact Investigated in heart failure modelsEnhanced cardiac function; reduced myocardial damage post-infarction .

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide can be contextualized by comparing it to related acetamide-sulfonamide derivatives. Key structural variations include substituents on the piperazine ring, sulfonyl linkage, and aromatic groups. Below is a detailed analysis:

Pharmacological Activity Comparison

Compound Name Reported Activity Mechanism/Relevance Reference
This compound Not explicitly reported; inferred anticancer Benzothiazole derivatives target DNA topoisomerases
N-[4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]acetamide (Compound 35) Analgesic (comparable to paracetamol) COX-2 inhibition or opioid receptor modulation
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Anti-hypernociceptive Reduces inflammatory pain via NMDA receptor antagonism
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Anticancer Induces apoptosis in breast cancer cell lines
N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide Not reported; potential antipsychotic Chlorophenyl groups are common in CNS-targeting drugs

Key Observations:

  • Benzothiazole Derivatives : The target compound’s benzothiazole group aligns with BZ-IV’s anticancer activity, suggesting shared mechanisms like topoisomerase inhibition .
  • Sulfonamide vs. Non-sulfonamide Analogs: Compound 37’s anti-hypernociceptive activity highlights the sulfonamide’s role in modulating inflammatory pathways, which may extend to the target compound .
  • Substituent-Driven Selectivity : Methylpiperazine (Compound 35) favors analgesic activity, whereas bulkier groups like benzothiazole may shift selectivity toward anticancer targets.

Biological Activity

N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, with a molecular weight of 384.5 g/mol. Its structure includes a benzothiazole moiety, a piperazine ring, and an acetamide functional group, which contribute to its biological properties.

Property Details
Molecular FormulaC19H20N4O3SC_{19}H_{20}N_{4}O_{3}S
Molecular Weight384.5 g/mol
IUPAC NameThis compound
SynonymsHMS1685N21

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and cell proliferation.
  • Receptor Modulation : It interacts with certain receptors that play roles in signaling pathways related to cancer and other diseases.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that this compound displays cytotoxic effects against several cancer cell lines. Notable IC50 values were observed in various studies:
    • Against MCF-7 (breast cancer): IC50 = 14 µM
    • Against A2780 (ovarian cancer): IC50 = 15 µM
    • Limited activity against MiaPaCa2 (pancreatic cancer): GI50 > 50 µM .
  • Mechanistic Studies : Molecular docking studies suggest that the compound binds effectively to target proteins involved in tumor growth and survival, disrupting their function .

Case Study 1: Anti-Cancer Activity

In a study assessing the anti-cancer potential of various benzothiazole derivatives, this compound was identified as a promising candidate due to its moderate to high cytotoxicity across multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes associated with cancer metastasis. Results indicated that the compound could significantly reduce enzyme activity related to tumor invasion, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide?

Methodological Answer: Synthesis typically involves sulfonamide coupling and acetamide formation. A representative route includes:

Sulfonylation : React 4-aminophenyl sulfonyl chloride with 1-(1,3-benzothiazol-2-yl)piperazine under basic conditions (e.g., triethylamine in THF) to form the sulfonamide intermediate.

Acetylation : Treat the intermediate with acetic anhydride or acetyl chloride in refluxing ethanol to yield the final acetamide.
Purification is achieved via recrystallization (ethanol/water) or column chromatography. Structural validation uses NMR and FTIR spectroscopy .

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and acetamide groups) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms proton environments (e.g., benzothiazole protons at δ 7.2–8.5 ppm) and carbon backbone.
    • FTIR : Identifies sulfonyl (1150–1350 cm⁻¹) and amide (1650–1750 cm⁻¹) stretches .

Q. What preliminary pharmacological activities have been reported for structurally related N-phenylacetamide derivatives?

Methodological Answer:

  • Analgesic activity : Compound 35 (N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) showed potency comparable to paracetamol in rodent models (tail-flick test) .
  • Anti-hypernociceptive effects : Derivatives 36 and 37 reduced inflammatory pain in carrageenan-induced models, likely via COX-2 inhibition .
  • Antioxidant activity : Benzothiazine-linked acetamides exhibited radical scavenging (IC₅₀ = 12–45 μM in DPPH assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzothiazole ring to enhance metabolic stability .
  • Piperazine substitution : Replace the 1,3-benzothiazol-2-yl group with heterocycles (e.g., pyridinyl, imidazolyl) to alter receptor binding.
  • Pharmacokinetic profiling : Use HPLC-MS to assess bioavailability and CYP450-mediated metabolism of derivatives .

Q. How can researchers resolve contradictions in pharmacological data between structurally similar analogs?

Methodological Answer: Contradictions (e.g., varying analgesic vs. anti-inflammatory potency) arise from:

  • Receptor selectivity : Perform competitive binding assays (e.g., radioligand displacement for opioid or serotonin receptors) .
  • Dosage-dependent effects : Conduct dose-response studies (e.g., 10–100 mg/kg in murine models) to identify therapeutic windows.
  • Synergistic mechanisms : Co-administer with known inhibitors (e.g., naloxone for opioid pathways) to isolate modes of action .

Q. What role does X-ray crystallography play in rational drug design for this compound class?

Methodological Answer:

  • Conformational analysis : Determines preferred rotameric states of the piperazinyl-sulfonyl linkage (e.g., gauche vs. antiperiplanar) .
  • Intermolecular interactions : Identifies hydrogen-bonding networks (e.g., C=O⋯H-N interactions) critical for crystal packing and solubility.
  • Docking studies : Overlay crystal structures with target proteins (e.g., COX-2) to guide functional group placement .

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